R-(+)-Cotinine

Pharmacokinetics Stereoselective metabolism In vivo clearance

Researchers using racemic or S-(-)-cotinine in pharmacokinetic studies face confounding variability due to stereoselective clearance-R-(+)-cotinine clears twice as fast as S-(-)-cotinine in rabbits. R-(+)-Cotinine (≥98% purity, CAS 32162-64-4) eliminates this artifact as the pure enantiomer, enabling precise determination of Cmax, t1/2, AUC, and clearance. • Pure α7 nAChR positive allosteric modulator (PAM)-no intrinsic agonism at α4β2 or α7, ideal for cholinergic signaling dissection. • Essential for chiral LC-MS/MS method validation in biological matrices (plasma, urine, saliva). • Reliable reference standard for toxicokinetic modeling and regulatory submission data integrity. Bulk quantities available; immediate global dispatch.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 32162-64-4
Cat. No. B015088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(+)-Cotinine
CAS32162-64-4
Synonyms(5R)-(+)-1-Methyl-5-(3-pyridiyl)-2-pyrrolidinone;  (+)-Cotinine;  (R)-Cotinine;  Ba 2701; 
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN1C(CCC1=O)C2=CN=CC=C2
InChIInChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1
InChIKeyUIKROCXWUNQSPJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-(+)-Cotinine (CAS 32162-64-4): Chiral Nicotine Metabolite with Quantifiable Stereoselective Pharmacokinetics and α7 nAChR Modulation


R-(+)-Cotinine is the (+)-enantiomer of cotinine, the primary metabolite of nicotine in mammals. It is a chiral alkaloid with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . Unlike nicotine, R-(+)-cotinine lacks agonistic activity at major nicotinic acetylcholine receptors (nAChRs) but functions as a positive allosteric modulator (PAM) of human α7 nAChRs, enhancing acetylcholine-evoked currents without direct receptor activation [1]. It is commercially available as a high-purity research compound (≥98%) and is distinguished from its (S)-enantiomer by a 2-fold faster clearance rate in vivo, making stereochemical selection critical for pharmacokinetic and neuropharmacological investigations [2][3].

Why R-(+)-Cotinine Cannot Be Substituted with Racemic Cotinine or S-(-)-Cotinine in Stereoselective Research


Substituting R-(+)-cotinine with racemic (R,S)-cotinine or the more abundant S-(-)-cotinine introduces significant experimental variability due to documented stereoselective pharmacokinetics. In rabbits, the clearance of (R)-cotinine is twice that of (S)-cotinine, while in rats, S-cotinine exhibits a slower clearance rate than its R-enantiomer [1][2]. This differential elimination directly impacts plasma and tissue exposure profiles, potentially confounding in vivo efficacy and toxicity studies. Additionally, while both enantiomers enhance cholinergic responses in vitro, their distinct metabolic fates mean that in vivo experiments cannot assume bioequivalence. For analytical method development and biomarker studies requiring precise enantiomeric quantification, the use of pure R-(+)-cotinine is essential to avoid cross-contamination and ensure accurate stereospecific measurements.

R-(+)-Cotinine Quantitative Evidence Guide: Direct Comparative Data Against S-(-)-Cotinine and Nicotine


Stereoselective Pharmacokinetics: 2-Fold Faster Clearance of R-(+)-Cotinine vs. S-(-)-Cotinine in Rabbits

In rabbits, the clearance of (R)-cotinine is quantitatively twice that of (S)-cotinine [1]. This stereoselective difference was not observed for the parent nicotine enantiomers, indicating that the biotransformation pathways of cotinine, but not nicotine, are influenced by stereochemistry. In a separate study in rats, S-cotinine was cleared more slowly than R-cotinine following administration of racemic nicotine, confirming the stereoselective disposition of this metabolite [2].

Pharmacokinetics Stereoselective metabolism In vivo clearance

Positive Allosteric Modulation of α7 nAChR: Enhancement of Acetylcholine-Evoked Currents at 1 μM

In electrophysiological studies on human α7 nAChRs expressed in Xenopus oocytes, R-(+)-cotinine at 1.0 μM produced a significant increase in the current evoked by a low concentration (40 μM) of acetylcholine [1]. No agonistic activity of R-(+)-cotinine alone was detected at α4β2 or α7 nAChRs, confirming its action as a pure positive allosteric modulator (PAM). This contrasts with nicotine, which acts as a direct agonist, and with many other nAChR ligands that exhibit mixed agonist/PAM profiles.

α7 nAChR Positive allosteric modulator Electrophysiology

Structural Differentiation from Nicotine: 3.5-Fold Lower Methyl Group Rotation Energy Barrier

A microwave spectroscopy and theoretical study comparing the molecular properties of cotinine and nicotine revealed a key structural difference: the energy barrier for internal rotation of the methyl group in cotinine (4.55(4) and 4.64(3) kJ mol⁻¹) is approximately 3.5-fold lower than in nicotine (16.5 kJ mol⁻¹) [1]. This difference arises from the carbonyl group in cotinine, which alters intramolecular electronic effects and hydrogen bonding potential, ultimately contributing to its lower affinity for nicotinic receptors.

Structural biology Molecular conformation Nicotinoids

Commercial Purity Specification: ≥98% R-(+)-Cotinine by Chiral Analysis

Commercially available R-(+)-cotinine (CAS 32162-64-4) is specified with a purity of ≥98% as determined by chiral chromatographic methods . This high enantiomeric purity is essential for reproducible experimental outcomes, as even small amounts of the S-(-)-enantiomer can alter pharmacokinetic profiles due to the 2-fold clearance difference documented in vivo. Vendor technical datasheets confirm that the product is a single enantiomer of the primary nicotine metabolite, suitable for use as an analytical reference standard and in stereospecific biological assays.

Analytical chemistry Purity specification Procurement

High-Value Application Scenarios for R-(+)-Cotinine Based on Verified Quantitative Evidence


Stereoselective Pharmacokinetic and Toxicokinetic Studies

Given the 2-fold difference in clearance between R-(+)- and S-(-)-cotinine in rabbits and the slower clearance of S-cotinine in rats, R-(+)-cotinine is ideally suited as a pure enantiomeric standard for investigating stereoselective metabolism, transport, and elimination pathways of nicotine metabolites [1][2]. Its use enables precise determination of enantiomer-specific pharmacokinetic parameters (Cmax, t1/2, AUC, clearance) without the confounding influence of the antipode, which is critical for species-specific toxicokinetic modeling and regulatory submissions.

Neuropharmacological Studies of α7 nAChR Positive Allosteric Modulation

As a pure PAM with no intrinsic agonistic activity at α4β2 or α7 nAChRs, R-(+)-cotinine serves as a valuable pharmacological probe for dissecting cholinergic signaling pathways in the brain [1]. Its ability to enhance acetylcholine-evoked currents at α7 nAChRs makes it a relevant tool for investigating mechanisms underlying cognitive enhancement, neuroprotection, and sensory processing, particularly in animal models of Alzheimer's disease where α7 nAChR modulation is a therapeutic strategy of interest.

Chiral Analytical Method Development and Biomarker Quantification

R-(+)-cotinine (≥98% purity) is an essential reference standard for the development and validation of chiral LC-MS/MS methods designed to quantify cotinine enantiomers in biological matrices (plasma, urine, saliva) [1]. Such methods are critical for studies that require differentiation between exposure to (S)-nicotine (from tobacco) and (R)-nicotine (from synthetic sources or e-cigarettes), as well as for assessing interconversion rates and stereoselective metabolic ratios in clinical and forensic toxicology.

Structure-Activity Relationship (SAR) Studies in Nicotinoid Drug Discovery

The quantifiable structural difference between cotinine and nicotine—specifically, the 3.5-fold lower methyl group rotation energy barrier in cotinine—provides a tangible starting point for SAR investigations [1]. Medicinal chemists can leverage this data to design novel nicotinoid analogs with tailored conformational flexibility and receptor binding profiles, potentially leading to compounds with improved selectivity or reduced off-target effects compared to nicotine.

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